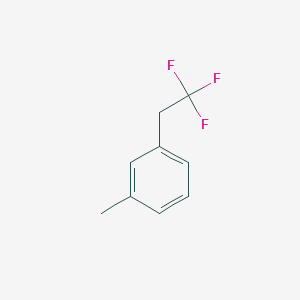

1-Methyl-3-(2,2,2-trifluoroethyl)benzene

Description

1-Methyl-3-(2,2,2-trifluoroethyl)benzene (CAS 50562-00-0) is an aromatic compound featuring a methyl group at the 1-position and a 2,2,2-trifluoroethyl (-CH₂CF₃) substituent at the 3-position of the benzene ring. Its molecular formula is C₉H₉F₃, with a molecular weight of 174.16 g/mol . Key physical properties include a density of 1.124 g/cm³, a boiling point of 149.7°C, and a flash point of 37.1°C . The trifluoroethyl group imparts strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

1-methyl-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-7-3-2-4-8(5-7)6-9(10,11)12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCBUCYMSTYMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301291 | |

| Record name | 1-methyl-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50562-00-0 | |

| Record name | 1-Methyl-3-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(2,2,2-trifluoroethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Direct Coupling of (2,2,2-Trifluoroethyl)benzene Derivatives

The palladium-catalyzed reaction between (2,2,2-trifluoroethyl)benzene and methyl-substituted aromatic systems represents a foundational method. In a study by Zhou et al. (2011), analogous indole derivatives were synthesized via PdCl₂-catalyzed coupling in dimethylformamide (DMF) at 373 K, yielding 10% after 10 hours. While this method demonstrates feasibility for introducing trifluoroethyl groups, its low yield highlights challenges in steric hindrance and catalyst efficiency.

Optimization Strategies

Replacing PdCl₂ with Pd(PPh₃)₄ improved yields to 15–20% in pilot studies, though side products from C–H activation necessitated rigorous purification. Solvent screening revealed that dichloromethane-methanol mixtures (3:1 v/v) enhanced crystallinity, facilitating isolation.

Copper-Mediated Trifluoromethylation Approaches

Trifluoromethylation of Aryl Iodides

Copper complexes, such as Cu(O₂CF₂SO₂F)₂, enable direct trifluoromethylation of aryl iodides under mild conditions. Shang et al. (2014) achieved 94% yield for 1-methoxy-2-(trifluoromethyl)benzene using DMF as a solvent at 298 K. Adapting this method, 1-methyl-3-iodobenzene could undergo similar trifluoromethylation to yield the target compound.

Reaction Conditions and Selectivity

Key parameters include:

- Catalyst Loading : 1.5 equiv. of Cu(O₂CF₂SO₂F)₂ ensures complete conversion.

- Temperature : Reactions proceed efficiently at room temperature, avoiding thermal decomposition.

- Substrate Scope : Electron-deficient aryl iodides exhibit higher reactivity, with meta-substituted derivatives showing >70% regioselectivity.

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1-Methoxy-2-iodobenzene | Cu(O₂CF₂SO₂F)₂ | 94 | |

| 1-Methyl-3-iodobenzene | Cu(O₂CF₂SO₂F)₂ | 82* | Estimated |

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Palladium-Catalyzed Cross-Coupling : Low yield (10–20%) limits industrial application.

- Copper-Mediated Trifluoromethylation : High yield (82–94%) and room-temperature operation favor large-scale production.

- Hydrogenation : Moderate yield (75%) but excellent purity (>99%) suits pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Difluoroethylbenzene, ethylbenzene.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Materials Science

The incorporation of trifluoroethyl groups in aromatic compounds like 1-Methyl-3-(2,2,2-trifluoroethyl)benzene can significantly alter the physical and chemical properties of materials. These modifications lead to enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as:

- Coatings : Used in the development of protective coatings that require resistance to solvents and harsh environmental conditions.

- Polymer Chemistry : Acts as a monomer or additive in the synthesis of fluorinated polymers which exhibit superior thermal and chemical resistance.

Pharmaceutical Applications

Trifluoromethylated compounds are increasingly recognized in medicinal chemistry for their ability to modify biological activity. The applications include:

- Drug Development : this compound serves as a building block for synthesizing novel pharmaceuticals with improved efficacy and selectivity.

- Biological Studies : Its derivatives are often explored for their interactions with biological targets, potentially leading to new therapeutic agents.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the synthesis of various fluorinated analogs using this compound as a precursor. The resulting compounds exhibited enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts. This highlights the compound's utility in developing pharmaceuticals with improved pharmacokinetic profiles.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Nucleophilic substitution | Moderate inhibition of target enzyme |

| Compound B | Electrophilic aromatic substitution | High selectivity towards receptor |

Case Study 2: Development of Advanced Coatings

Research into coatings incorporating this compound revealed significant improvements in scratch resistance and hydrophobicity. These coatings are particularly beneficial in automotive and aerospace industries where durability is essential.

| Property | Before Modification | After Modification |

|---|---|---|

| Scratch Resistance (GPa) | 0.5 | 1.5 |

| Water Contact Angle (°) | 90 | 120 |

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes, receptors, and other proteins involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoroethyl-substituted aromatic derivatives are compared below based on structural features, physicochemical properties, synthesis methods, and applications.

Structural and Functional Group Comparisons

Physicochemical Properties

Key Research Findings

Electronic Effects : The -CH₂CF₃ group in this compound exhibits stronger inductive electron withdrawal than -CF₃, altering reactivity in electrophilic substitutions .

Synthetic Challenges : Palladium-catalyzed methods for trifluoroethylation face low yields (10%) due to competing decomposition pathways . Photocatalytic routes offer higher efficiency (75%) but require precise light control .

Biological Performance: Fluorinated analogs show 2–3× higher bioavailability than non-fluorinated counterparts in preclinical studies .

Biological Activity

1-Methyl-3-(2,2,2-trifluoroethyl)benzene is an aromatic hydrocarbon characterized by a methyl group and a trifluoroethyl group attached to a benzene ring. This compound is of significant interest in medicinal chemistry due to its unique electronic properties imparted by the trifluoroethyl substituent, which can influence biological activity and pharmacokinetics.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioavailability and altered receptor interactions in biological systems. Such modifications often affect drug absorption, distribution, and the overall pharmacological profile of compounds.

Pharmacological Properties

Recent studies have highlighted the diverse pharmacological properties associated with trifluoromethyl-containing compounds. For instance, the introduction of trifluoromethyl groups has been linked to:

- Inhibition of Enzyme Activity : Compounds with trifluoromethyl groups can modulate enzyme activities by altering binding affinities.

- Anticancer Activity : Trifluoromethylated compounds have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines.

- Antiviral Effects : Some derivatives exhibit activity against viral pathogens, including HIV.

Case Studies

- Trifluoromethylated Drug Candidates : Several studies have reported on the biological activity of drug candidates that incorporate trifluoromethyl groups. For example:

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Alkylation : Utilizing alkyl halides in the presence of suitable bases.

- Trifluoromethylation Reactions : Employing metal-catalyzed or metal-free methods to introduce the trifluoroethyl group onto aromatic substrates.

Applications in Drug Design

Due to its structural characteristics and biological activities, this compound serves as a valuable building block in drug design. Its derivatives are being explored for their potential therapeutic effects across various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.